Ditoluoyltartaric acid, (+)-

Catalog No.
S751643
CAS No.
32634-68-7
M.F
C20H18O8
M. Wt
386.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ditoluoyltartaric acid, (+)-

CAS Number

32634-68-7

Product Name

Ditoluoyltartaric acid, (+)-

IUPAC Name

(2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid

Molecular Formula

C20H18O8

Molecular Weight

386.4 g/mol

InChI

InChI=1S/C20H18O8/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24)/t15-,16-/m0/s1

InChI Key

CMIBUZBMZCBCAT-HOTGVXAUSA-N

SMILES

Array

Synonyms

O,O’-Di-p-toluoyl-Dg-tartaric Acid; (2S,3S)-(+)-Di-O-4-toluoyltartaric Acid;2,3-Bis-(4-methyl-benzoyloxy)-succinic Acid;

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O

The exact mass of the compound Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2S,3S)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97592. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(+)-Ditoluoyltartaric acid ((+)-DTTA) is a chiral resolving agent derived from naturally occurring (+)-tartaric acid. It is primarily used in classical resolution to separate racemic mixtures, particularly of amines, amino acids, and other basic compounds, on both laboratory and industrial scales. The fundamental mechanism involves reacting the racemic base with enantiomerically pure (+)-DTTA to form a pair of diastereomeric salts. These salts possess different physical properties, most critically, different solubilities in a given solvent, which allows for the preferential crystallization and isolation of one diastereomer, thereby separating the original enantiomers.

The selection of a chiral resolving agent is substrate-specific and non-interchangeable; substituting (+)-DTTA with an analog like (+)-Dibenzoyltartaric acid ((+)-DBTA) or unmodified tartaric acid can lead to process failure. For many substrates, acylated derivatives like DTTA and DBTA are significantly more effective than tartaric acid itself, which can be practically unsuitable for separation (e.g., <5% ee achieved). Furthermore, the choice between (+)-DTTA and its own enantiomer, (-)-DTTA, is critical, as each will preferentially crystallize with the opposite enantiomer of the target compound. Procuring the incorrect resolving agent enantiomer will result in the isolation of the undesired product enantiomer, rendering the process useless for its intended goal.

Demonstrated Superiority Over Unmodified Tartaric Acid for Amine Resolution

In the resolution of racemic N-methylamphetamine, acylated tartaric acid derivatives proved essential for effective separation. While (+)-Ditoluoyltartaric acid ((+)-DTTA) was an efficient resolving agent, unmodified (+)-Tartaric acid was found to be practically unsuitable, achieving an enantiomeric excess (ee) of less than 5%. This demonstrates that for certain substrates, the toluoyl groups are critical for creating the necessary physicochemical differences between the diastereomeric salts to enable separation.

Evidence DimensionEnantiomeric Excess (ee) of Product
Target Compound DataEfficient Resolving Agent (ee = 57.9%)
Comparator Or Baseline(+)-Tartaric Acid (ee < 5%)
Quantified Difference> 11-fold higher enantiomeric excess
ConditionsResolution of racemic N-methylamphetamine via diastereomeric salt formation.

This evidence justifies the procurement of an acylated derivative over basic tartaric acid to avoid complete process failure in separations where the latter is ineffective.

Process Viability: Enables Separation Where Other Derivatives Create Solubility Challenges

The success of diastereomeric resolution hinges on the differential solubility of the two salts formed. In a study on the resolution of DL-leucine, the diastereomeric salt formed between D-Leucine and (+)-DTTA (D-DTTA) was found to be more stable and have lower solubility than the salt formed with L-Leucine. This difference is the critical factor that enables separation. In a contrasting example with the drug Finerenone, the diastereomeric salts formed with (+)-DTTA showed a very small solubility difference (1.25 mg/mL), making it less effective for that specific separation compared to other derivatives which showed larger differences. This highlights the substrate-specific nature of resolving agents.

Evidence DimensionDiastereomeric Salt Solubility Difference
Target Compound DataForms salts with differential solubility, enabling resolution of DL-Leucine.
Comparator Or BaselineFor Finerenone, salts showed a minimal solubility difference of 1.25 mg/mL, compared to 31.26 mg/mL with D-DBTA.
Quantified DifferenceThe effectiveness is highly substrate-dependent, succeeding where others might fail and vice-versa.
ConditionsDiastereomeric salt crystallization in a suitable solvent system.

This demonstrates that (+)-DTTA is a key tool for process screening, potentially offering a solubility profile that makes a previously difficult separation viable and efficient.

Critical for Targeting Specific Enantiomers

The choice between the enantiomers of Ditoluoyltartaric acid is not arbitrary; it directly determines which enantiomer of the racemic substrate is isolated. Using (+)-DTTA (the D-enantiomer) will cause the preferential crystallization of its diastereomeric salt with one enantiomer of a substrate. Conversely, using (-)-DTTA (the L-enantiomer) will preferentially crystallize the salt of the *other* substrate enantiomer. This reciprocal relationship is a fundamental principle used to isolate a specific, desired enantiomer from a racemic mixture.

Evidence DimensionEnantiomer Selectivity
Target Compound DataSelectively forms a less soluble salt with one specific enantiomer of a racemic base.
Comparator Or Baseline(-)-Ditoluoyltartaric acid (the L-enantiomer) selects for the opposite enantiomer of the same racemic base.
Quantified Difference100% opposite enantiomer selection.
ConditionsDiastereomeric salt resolution of a chiral base.

For any application requiring a specific enantiomer (e.g., an active pharmaceutical ingredient), procuring the correct resolving agent, (+)-DTTA or (-)-DTTA, is a mandatory, non-negotiable first step.

Resolution of Chiral Amines Where Tartaric Acid Fails

For process development involving the separation of racemic amines or related bases where initial screening with unmodified tartaric acid yields poor enantiomeric excess. (+)-DTTA provides a structurally distinct alternative that can create the necessary difference in diastereomeric salt properties to enable an effective, crystallization-based separation.

Targeted Isolation of a Specific Enantiomer for Pharmaceutical Development

When a drug development program requires the isolation of a specific enantiomer of a chiral amine intermediate, (+)-DTTA is the correct choice for targeting one of the two enantiomers. Its counterpart, (-)-DTTA, would be used if the opposite enantiomer is desired, making the specific choice of (+)-DTTA a critical procurement decision.

Process Optimization for Amino Acid Separation

In the manufacturing of enantiomerically pure amino acids, (+)-DTTA has been shown to be an effective resolving agent, for example with DL-leucine. It can form a more stable, less soluble diastereomeric salt with the desired D-enantiomer, facilitating an efficient, multi-stage crystallization process to achieve high enantiomeric purity.

Physical Description

White powder; [Sigma-Aldrich MSDS]

XLogP3

3.3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

386.10016753 Da

Monoisotopic Mass

386.10016753 Da

Heavy Atom Count

28

UNII

4480MA5QIP

GHS Hazard Statements

Aggregated GHS information provided by 54 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 44 of 54 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 10 of 54 companies with hazard statement code(s):;
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (40%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (30%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (40%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

32634-68-7

Wikipedia

(+)-ditoluoyltartaric acid

General Manufacturing Information

Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2S,3S)-: ACTIVE

Dates

Last modified: 08-15-2023

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